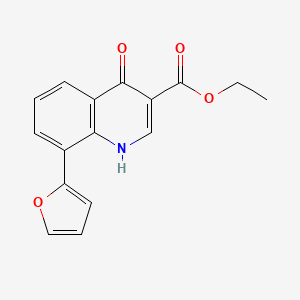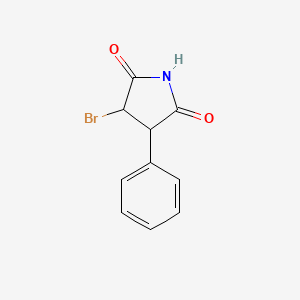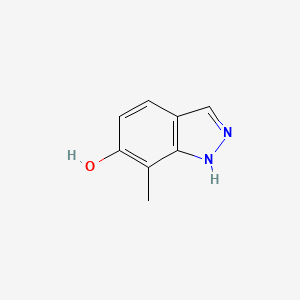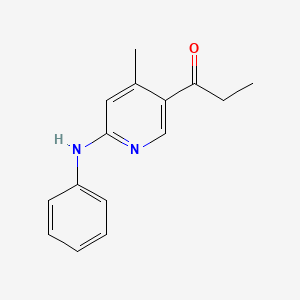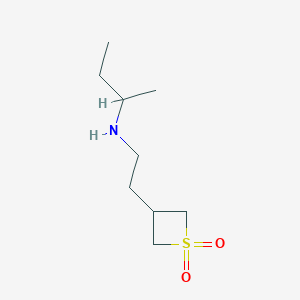
3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide is a compound that belongs to the class of thietane derivatives. Thietane derivatives are known for their diverse biological activities and potential therapeutic applications. This compound, in particular, has been studied for its pharmacological properties and potential use in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C. The reaction proceeds through the elimination of thietane-1,1-dioxide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium phenolate for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to 100°C and solvents such as DMSO and ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide is not fully understood. it is believed to exert its effects through interactions with neurotransmitter systems in the brain, particularly the serotonin and norepinephrine pathways. The compound’s antidepressant activity is thought to be mediated by its ability to modulate the levels of these neurotransmitters, leading to improved mood and reduced symptoms of depression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-(iso-Propylamino)ethyl)thietane1,1-dioxide
- 3-(2-(tert-Butylamino)ethyl)thietane1,1-dioxide
- 3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting pharmacological properties. Compared to other similar compounds, it has shown significant antidepressant activity with low toxicity risks . This makes it a promising candidate for further research and development in the field of psychotropic agents.
Propriétés
Formule moléculaire |
C9H19NO2S |
|---|---|
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
N-[2-(1,1-dioxothietan-3-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C9H19NO2S/c1-3-8(2)10-5-4-9-6-13(11,12)7-9/h8-10H,3-7H2,1-2H3 |
Clé InChI |
HXLIFVMLVXTAHP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NCCC1CS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



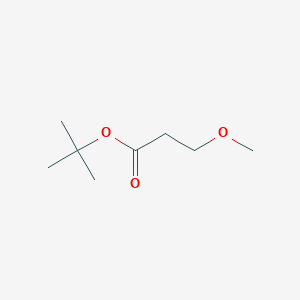
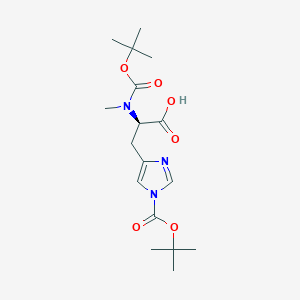
![tert-Butyl ((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopropan]-1-yl)carbamate](/img/structure/B13013675.png)
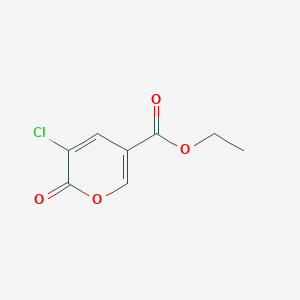
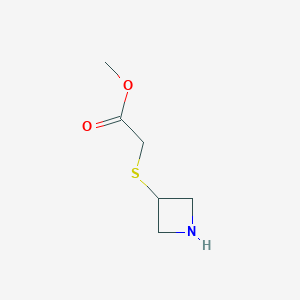
![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
